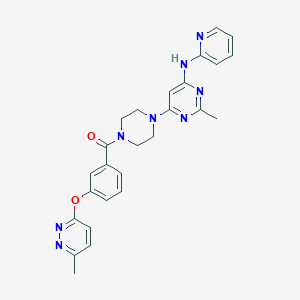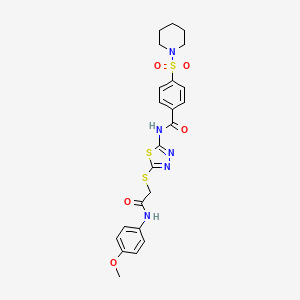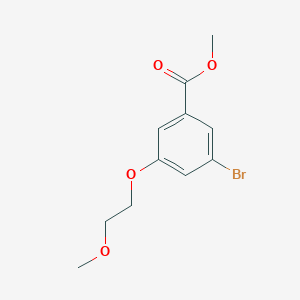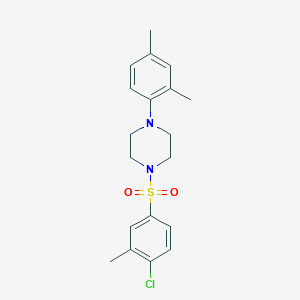
1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are important components of the immune system. Inhibition of BTK has been shown to be an effective strategy for the treatment of various autoimmune diseases and B cell malignancies.
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediate
1-(2,3-Dichlorophenyl)piperazine is recognized as a pharmaceutical intermediate, with studies describing its synthesis from 2,6-dichloro-nitrobenzene and piperazine. The synthesis involves alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield of approximately 48.2%. These processes are essential for producing pharmaceutical compounds, showcasing the compound's significance in drug synthesis and development (Z. Quan, 2006); (Li Ning-wei, 2006).
Anticancer Potential
Compounds related to 1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine have been studied for their potential as anticancer agents. Specifically, derivatives with modifications in the piperazine and benzene moieties have shown promise in inhibiting cancer cell proliferation. These compounds are part of research aiming to discover new therapeutic options for cancer treatment, highlighting the chemical's applicability in oncology (Wen-di Wang et al., 2009).
Neurological Disorders
Piperazine derivatives, including those structurally related to 1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine, have been evaluated for their role in treating neurological disorders. Research has identified such compounds as potential antagonists for receptors implicated in diseases like Alzheimer's, Parkinson's, and other neurodegenerative conditions. This suggests a broad application of the chemical in developing treatments for neurological issues (Nabih Lolak et al., 2020).
Antimicrobial and Antifungal Activities
Research into 1,4-Disubstituted piperazines, similar in structure to 1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine, has shown potential antimicrobial and antifungal activities. These compounds have been tested against resistant strains of bacteria and fungi, indicating their relevance in developing new antibiotics and antifungals to combat drug-resistant infections (S. Shroff et al., 2022).
Propiedades
IUPAC Name |
1-(4-chloro-3-methylphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-14-4-7-19(16(3)12-14)21-8-10-22(11-9-21)25(23,24)17-5-6-18(20)15(2)13-17/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQIFQPQEHCCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chloro-3-methylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride](/img/structure/B2447963.png)
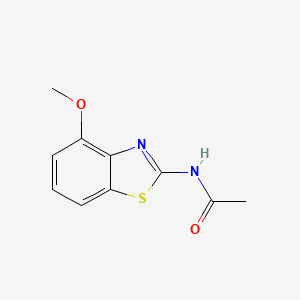
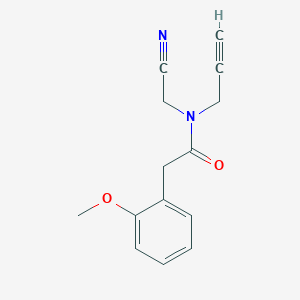
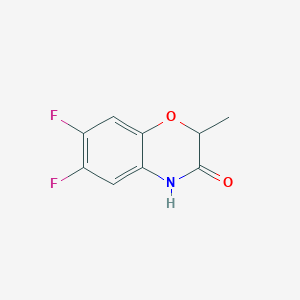
![2-cyclopentyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2447970.png)
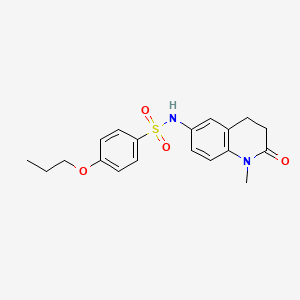
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2447973.png)
![8-((3-Chlorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2447975.png)

![N-phenyl-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide](/img/structure/B2447979.png)

